4-Benzyl-2-nitrophenol
Overview
Description
4-Benzyl-2-nitrophenol is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitrophenols in Methanogenic Systems
Nitrophenols, including compounds like 4-Benzyl-2-nitrophenol, are used in various industries such as explosives, pharmaceuticals, and dyes. Research indicates that nitrophenols can affect anaerobic systems, particularly methanogenic systems involved in waste treatment. The study by Podeh, Bhattacharya, and Qu (1995) in "Water Research" suggests that the toxicity of nitrophenols to methanogenic systems follows a specific order, with mononitrophenols showing complete removal in certain conditions. This research is significant for understanding the environmental impact and treatment of industrial waste containing nitrophenols (Podeh, Bhattacharya, & Qu, 1995).
Degradability in Anaerobic Systems
Uberoi and Bhattacharya (1997) in "Water Environment Research" studied the degradability of nitrophenols, including 4-nitrophenol, in anaerobic systems. The research found that nitrophenols are more inhibitory to acetate utilization than propionate utilization in these systems. This study is crucial for understanding the biodegradation processes of nitrophenols in environments where anaerobic digestion is prevalent (Uberoi & Bhattacharya, 1997).
Gas-Phase Reaction with NO3
The reaction of nitrophenols in the gas phase, particularly with NO3 radicals, was investigated by Bolzacchini et al. (2001) in "Environmental Science & Technology". They found that the reaction of NO3 radicals with phenol leads to the formation of nitrophenols, including 2-nitrophenol. This research contributes to understanding the atmospheric chemistry of nitrophenols and their environmental implications (Bolzacchini et al., 2001).
Catalytic Applications
A study in "Applied Surface Science" by Bi et al. (2019) explored the use of nitrophenols in catalysis. They focused on the catalytic performance of various PdxCuy catalysts for the reduction of 4-nitrophenol. This research is significant for the development of efficient and cost-effective methods for converting nitrophenols in industrial processes (Bi et al., 2019).
Photocatalytic Degradation
Dieckmann and Gray (1996) in "Water Research" conducted experiments on the photocatalytic degradation of 4-nitrophenol using TiO2. They examined the mechanism of degradation and identified major aromatic intermediates. This research is relevant for developing methods to treat water contaminated with nitrophenols and enhance their biodegradability (Dieckmann & Gray, 1996).
Mechanism of Action
Target of Action
4-Benzyl-2-nitrophenol primarily targets aromatic compounds in a process known as nucleophilic aromatic substitution . This compound serves as a synthetic precursor for constructing fluorescent ion indicators .
Mode of Action
The mode of action of this compound involves a nucleophilic aromatic substitution reaction, where one of the substituents in an aromatic ring is replaced by a nucleophile . This process is facilitated by the presence of strongly electron-attracting groups such as NO2 and very strongly basic nucleophilic reagents .
Biochemical Pathways
The biochemical pathways affected by this compound involve the catabolism of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Pharmacokinetics
Related compounds like 2,4-dinitrophenol have been studied, and they exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The result of the action of this compound is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the mechanochemical hydrogenation of 4-nitrophenol was examined in a ball mill reactor, where hydrogen gas flows through the reactor at ambient temperature and pressure in the presence of a Pd/C catalyst and acetic anhydride . Under optimized conditions, simultaneous hydrogenation and acetylation in one pot increased paracetamol selectivity by avoiding undesirable side reactions of 4-aminophenol .
Safety and Hazards
4-Benzyl-2-nitrophenol is harmful if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
The future directions of 4-Benzyl-2-nitrophenol research could involve the development of robust catalysts for heterogeneous catalytic reactions . It could also involve the exploration of the application of these bimetallic nanoparticles for removal of hazardous organic pollutant, viz. 4-nitrophenol .
Properties
IUPAC Name |
4-benzyl-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIBMYMEBYRTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354900 | |
Record name | 4-benzyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37021-63-9 | |
Record name | 4-benzyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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